molecular formula C7H6N2O4 B188596 N-(2-hydroxy-5-nitrophenyl)formamide CAS No. 70886-35-0

N-(2-hydroxy-5-nitrophenyl)formamide

Cat. No. B188596
CAS RN: 70886-35-0
M. Wt: 182.13 g/mol
InChI Key: DBNAERXDKYYDSJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)formamide, also known as HNPF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C7H6N2O4. HNPF is a versatile compound that has been used in a variety of research applications due to its unique properties. In

Scientific Research Applications

N-(2-hydroxy-5-nitrophenyl)formamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. N-(2-hydroxy-5-nitrophenyl)formamide has also been used as a fluorescent probe for the detection of metal ions. In addition, N-(2-hydroxy-5-nitrophenyl)formamide has been used in the development of new materials such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide is not fully understood. However, it has been suggested that N-(2-hydroxy-5-nitrophenyl)formamide may act as a nucleophile and form covalent bonds with proteins and other biomolecules. This interaction may result in changes in the structure and function of these biomolecules.
Biochemical and Physiological Effects
N-(2-hydroxy-5-nitrophenyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-hydroxy-5-nitrophenyl)formamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. N-(2-hydroxy-5-nitrophenyl)formamide is also a fluorescent probe, which makes it useful for the detection of metal ions. However, N-(2-hydroxy-5-nitrophenyl)formamide has some limitations. It is a toxic compound and must be handled with care. In addition, N-(2-hydroxy-5-nitrophenyl)formamide may react with other compounds in a complex mixture, which may make it difficult to isolate and study.

Future Directions

There are several future directions for the use of N-(2-hydroxy-5-nitrophenyl)formamide in scientific research. One potential application is in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide may also be used as a fluorescent probe for the detection of other biomolecules. In addition, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide and its potential applications in medicine and biotechnology.
Conclusion
N-(2-hydroxy-5-nitrophenyl)formamide is a versatile compound that has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, a fluorescent probe for the detection of metal ions, and in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of N-(2-hydroxy-5-nitrophenyl)formamide in medicine and biotechnology.

properties

CAS RN

70886-35-0

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)formamide

InChI

InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10)

InChI Key

DBNAERXDKYYDSJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O

Other CAS RN

70886-35-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of formic acid (20.7 g, 0.449 mol), acetic anhydride (32.0 g, 0.313 mol) and pyridine (37 g, 0.468 mol) is added at ambient temperature 2-amino-4-nitrophenol (24.0 g, 0.156 mol) in 15 mL of formic acid. Stirring is continued for 18 h. The solid formed is separated by suction filtration, washed with aqueous sodium bicarbonate, water, DCM and hexanes. After air drying for 18 h, N-(2-hydroxy-5-nitrophenyl)-formamide is obtained as a light green solid: (M−H)−=181.1.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
20.7 g
Type
solvent
Reaction Step Two

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